molecular formula C22H30N2O5 B1681354 Trandolaprilat CAS No. 87679-71-8

Trandolaprilat

Cat. No. B1681354
CAS RN: 87679-71-8
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-HXFGRODQSA-N
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Description

Trandolaprilat is the active metabolite of Trandolapril, a non-sulphydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is used to treat high blood pressure (hypertension) and to improve survival following a heart attack .


Synthesis Analysis

The synthesis of Trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid in a first organic solvent comprising a water-immiscible inert organic solvent and in the presence of a base .


Molecular Structure Analysis

The molecular formula of this compound is C22H30N2O5 . The molecular weight is 402.5 g/mol .


Chemical Reactions Analysis

Trandolapril is metabolized to its biologically active diacid form, this compound, in the liver . The compatibility studies between Trandolapril and natural excipients used in solid dosage forms have shown that Trandolapril is fully compatible with all the studied excipients until 100 °C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.5 g/mol and a molecular formula of C22H30N2O5 .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Trandolaprilat, the active metabolite of the prodrug Trandolapril, is known for its effective inhibition of angiotensin-converting enzyme (ACE). It shares similar pharmacodynamic properties with other ACE inhibitors and is effective in improving haemodynamic and cardiac parameters in patients with essential hypertension. This compound exhibits a high affinity for converting enzyme, resulting in a slow dissociation and one of the longest durations of action among ACE inhibitors. This property allows for a consistent reduction in blood pressure over a 24-hour period following intake, making this compound a true once-a-day antihypertensive drug (Wiseman & McTavish, 1994); (Duc & Brunner, 1992).

Cardiovascular Effects

In terms of cardiovascular effects, this compound has shown significant impact. It does not directly cause endothelium-dependent or -independent relaxation but potentiates the endothelium-dependent responses to bradykinin and angiotensin I, enhancing vascular relaxation. Additionally, this compound demonstrates beneficial effects on post-ischemic contractile function of the heart, suggesting its potential in mitigating ischemia/reperfusion injury (Vidal et al., 1994); (Tanonaka et al., 1996).

Antiproliferative Effects

This compound also exhibits an antiproliferative effect on vascular smooth muscle cells, contributing to its therapeutic action in hypertension. It inhibits protein synthesis at the translational level, leading to reduced cellular proliferation. This effect is likely mediated by the inhibition of protein synthesis, which is crucial for controlling smooth muscle cell growth (Uehara et al., 1993).

Dose-Response Relationship and Tolerability

Trandolapril's transformation in vivo to this compound is associated with a sustained action, reflected in long-lasting inhibition of ACE. Studies indicate that a dose of 2 mg once a day is effective for controlling blood pressure consistently over a 24-hour period, with the drug being well-tolerated over prolonged use (de Leeuw, 1995).

Pharmacokinetics in Specific Populations

Research has also focused on the pharmacokinetics of this compound in specific populations, such as patients with renal impairment or liver insufficiency. A study employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) demonstrated significant differences in pharmacokinetic parameters between patients with renal or liver impairments compared to healthy volunteers, suggesting the need for dose adjustments in these populations (Magdy et al., 2018).

Mechanism of Action

Safety and Hazards

Trandolaprilat may cause serious side effects such as damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised not to use if you are pregnant and to stop using Trandolapril and tell your doctor right away if you become pregnant .

Future Directions

Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87679-71-8
Record name Trandolaprilat
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Record name Trandolaprilat [INN]
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Record name Trandolaprilat
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Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Record name TRANDOLAPRILAT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Trandolaprilat?

A1: this compound is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It works by competitively binding to and inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in aldosterone secretion, promoting diuresis, natriuresis, and a slight increase in serum potassium. [, , , , , ]

Q2: Does this compound directly interact with the endothelium to exert its vasodilatory effects?

A2: Research suggests that this compound does not directly release endothelium-derived relaxing factor from endothelial cells. Instead, it potentiates endothelium-dependent responses to bradykinin (both exogenously administered and locally produced) and angiotensin I primarily by inhibiting ACE. []

Q3: How does this compound affect endothelium-derived hyperpolarizing factor (EDHF)?

A3: Studies in canine coronary arteries indicate that this compound can augment the release of EDHF. This effect contributes to the enhanced relaxation observed in response to bradykinin in the presence of this compound. []

Q4: Does this compound offer advantages over other ACE inhibitors like Enalaprilat?

A4: Research suggests that this compound might have a longer duration of action and greater tissue selectivity compared to Enalaprilat. [] This difference is attributed to factors like higher lipophilicity and potential direct inhibition of ACE by Trandolapril, the prodrug of this compound. []

Q5: How does the interaction of this compound with ACE differ in Black and White hypertensive patients?

A5: Interestingly, studies show that despite similar decreases in ACE activity with this compound treatment, Black patients may require higher doses to achieve comparable blood pressure reductions compared to White patients. This suggests that factors beyond ACE inhibition might contribute to the antihypertensive effects of this compound, particularly in Black patients. []

Q6: What is the lipophilicity of this compound compared to other ACE inhibitors?

A6: this compound demonstrates significantly higher lipophilicity compared to Enalaprilat, as evidenced by reverse-phase high-performance liquid chromatography studies. [, ] This characteristic is thought to contribute to its longer duration of action and potential for tissue selectivity.

Q7: Can computational methods be used to design new ACE inhibitors with enhanced selectivity?

A7: Yes, computational tools like de novo design, docking, molecular dynamics (MD) simulations, and free energy calculations are increasingly being used to design novel ACE inhibitors with improved selectivity for either the N- or C-domain of ACE. [] These methods allow researchers to virtually screen and optimize potential drug candidates before synthesis and experimental testing.

Q8: How does renal function impact the pharmacokinetics of this compound?

A8: While renal function does not significantly affect the pharmacokinetics of Trandolapril (the prodrug), it plays a crucial role in the elimination of this compound. Studies demonstrate a strong correlation between renal clearance of this compound and creatinine clearance. [, ] In patients with severe renal impairment (creatinine clearance <30 ml/min/1.73 m2), a dose reduction might be necessary. [, ]

Q9: Does age influence the pharmacokinetics and pharmacodynamics of this compound?

A9: Research indicates that age does not significantly affect the pharmacokinetics or pharmacodynamics of this compound. Both young and elderly patients achieve similar levels of ACE inhibition and blood pressure reduction with standard doses. []

Q10: How is Trandolapril metabolized in the body?

A10: Trandolapril, the prodrug, is rapidly hydrolyzed to its active metabolite, this compound, primarily in the liver by carboxylesterase 1 (CES1). [, ] Genetic variations in CES1, such as the G143E variant, can impact the rate of Trandolapril activation. []

Q11: What are the primary in vivo models used to study the effects of this compound?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive effects of this compound. [, , ] Studies in these models have demonstrated the drug's ability to lower blood pressure and inhibit ACE activity in various tissues.

Q12: Has this compound shown efficacy in improving cardiac function after myocardial infarction?

A12: Yes, the large-scale TRACE (Trandolapril Cardiac Evaluation) trial demonstrated that Trandolapril treatment following myocardial infarction can reduce mortality and improve life expectancy in patients with left ventricular dysfunction. []

Q13: What is a common side effect associated with ACE inhibitors, including this compound?

A13: Persistent dry cough is a recognized side effect of ACE inhibitors, including this compound. [, ] While the exact mechanism remains unclear, it's thought to be related to the accumulation of bradykinin or other peptides in the lungs due to ACE inhibition.

Q14: What analytical techniques are commonly used to quantify Trandolapril and this compound in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the simultaneous quantification of Trandolapril and this compound in human plasma and other biological matrices. [, ] This highly sensitive and specific method allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

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